molecular formula C14H21BrN2O3S B14921003 1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine

1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B14921003
M. Wt: 377.30 g/mol
InChI Key: HARWKEWWUXWLNP-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine is a piperazine derivative featuring a 5-bromo-2-methoxybenzyl group at position 1 and an ethylsulfonyl substituent at position 4 of the piperazine ring. This compound belongs to a class of sulfonylpiperazines, which are widely studied for their pharmacological properties, including anticancer, antiviral, and enzyme-modulating activities .

The 5-bromo-2-methoxybenzyl moiety is a recurring pharmacophore in bioactive molecules, often contributing to target binding through hydrophobic and halogen interactions. The ethylsulfonyl group enhances solubility and may influence metabolic stability compared to bulkier aryl sulfonyl groups .

Properties

Molecular Formula

C14H21BrN2O3S

Molecular Weight

377.30 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C14H21BrN2O3S/c1-3-21(18,19)17-8-6-16(7-9-17)11-12-10-13(15)4-5-14(12)20-2/h4-5,10H,3,6-9,11H2,1-2H3

InChI Key

HARWKEWWUXWLNP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the benzyl ring.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: The bromine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the benzyl ring, along with the ethylsulfonyl group on the piperazine ring, contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structure-Activity Relationship (SAR) Analysis

Role of the 5-Bromo-2-Methoxybenzyl Group

This moiety is critical for target engagement in multiple analogs:

  • In AMC-01, the 5-bromo-2-methoxybenzyl group facilitates binding to eukaryotic translation initiation factors, driving cytotoxicity .
  • In BHAPs, similar aromatic groups stabilize interactions with HIV-1 RT’s hydrophobic pockets .
Impact of the Sulfonyl Substituent
  • Ethylsulfonyl vs. Aryl Sulfonyl: Ethylsulfonyl (target compound) likely offers improved metabolic stability and reduced steric hindrance compared to phenylsulfonyl derivatives (). However, phenylsulfonyl groups with electron-withdrawing substituents (e.g., 4-NO₂) exhibit enhanced antiproliferative activity, suggesting ethylsulfonyl may trade potency for bioavailability .
  • Biphenylylcarbonyl (AMC-01) : This bulkier group enhances target specificity for eIF2-α but may limit blood-brain barrier penetration compared to smaller sulfonyl groups .

Biological Activity

1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a brominated methoxybenzyl group and an ethylsulfonyl moiety. This unique structure may contribute to its biological activity by influencing receptor interactions and metabolic stability.

Research indicates that 1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine acts primarily through modulation of neurotransmitter systems and cellular signaling pathways. Its interaction with G-protein coupled receptors (GPCRs) has been suggested, which plays a crucial role in various physiological processes.

Anticancer Activity

Studies have demonstrated the compound's potential anticancer effects. For instance, derivatives of similar piperazine compounds have shown activity against various cancer cell lines, including lung and cervical carcinoma cells. These compounds were assessed using the MTT assay, revealing varying degrees of cytotoxicity at different concentrations (Table 1).

CompoundCell LineIC50 (µM)Selectivity Index
AMC-01HeLa5>100
AMC-02A54910>50

Table 1: Cytotoxicity of piperazine derivatives on cancer cell lines.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In a study examining the effects of related compounds on eukaryotic translation initiation factor 2-alpha (eIF2-α), it was found that certain derivatives could modulate stress responses in neuronal cells. This modulation can potentially aid in treating neurodegenerative diseases by reducing protein synthesis under stress conditions .

Antimicrobial Activity

1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine has shown promise in antimicrobial applications. Research indicates that piperazine derivatives can exhibit significant inhibitory effects against various pathogens, suggesting potential for development as antimicrobial agents .

Case Studies

Case Study 1: Efficacy Against Cancer Cell Lines

In a study assessing the efficacy of piperazine derivatives, researchers found that specific modifications to the piperazine structure enhanced cytotoxicity against HeLa cells. The study indicated that compounds with bromine substitutions had improved activity compared to their non-brominated counterparts .

Case Study 2: Neuroprotection in Stress Conditions

Another investigation focused on the neuroprotective mechanisms of related compounds during endoplasmic reticulum stress. The findings revealed that these compounds could effectively phosphorylate eIF2-α, leading to reduced protein synthesis and improved cell survival under stress .

Structure-Activity Relationships (SAR)

The biological activity of 1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine can be attributed to its structural components. The presence of the bromine atom and ethylsulfonyl group appears to enhance receptor binding affinity and selectivity for specific targets. Ongoing SAR studies aim to optimize these properties further, potentially leading to more effective therapeutic agents .

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